molecular formula C15H14Cl2N4O B2582784 (Z)-3-cyclopropyl-N'-(1-(3,4-dichlorophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide CAS No. 634884-23-4

(Z)-3-cyclopropyl-N'-(1-(3,4-dichlorophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2582784
CAS No.: 634884-23-4
M. Wt: 337.2
InChI Key: WFSZTMVFRCSDQX-LSCVHKIXSA-N
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Description

(Z)-3-Cyclopropyl-N'-(1-(3,4-dichlorophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide is a chemical compound offered for early-stage discovery research. It belongs to a class of pyrazole-carbohydrazide derivatives, which are recognized in scientific literature as privileged scaffolds in medicinal chemistry with a diverse spectrum of potential biological activities . While specific assay data for this exact molecule may be limited, structural analogs within the pyrazole-carbohydrazide family have been investigated for various pharmacological properties. Notably, pyrazole-carbohydrazide derivatives have been identified as potent cannabinoid type 1 (CB1) receptor antagonists, a mechanism explored for managing obesity and metabolic syndrome . Furthermore, research indicates that compounds with this core structure exhibit other promising activities, including antitumor, antimicrobial, and insecticidal effects, making them valuable tools for probing biological pathways and hit-to-lead optimization . Researchers will find this compound useful as a building block for the synthesis of novel heterocyclic targets or as a reference standard in bio-screening campaigns. This product is sold on an "as-is" basis, and the buyer assumes responsibility for confirming its identity and purity. It is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

634884-23-4

Molecular Formula

C15H14Cl2N4O

Molecular Weight

337.2

IUPAC Name

5-cyclopropyl-N-[(Z)-1-(3,4-dichlorophenyl)ethylideneamino]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C15H14Cl2N4O/c1-8(10-4-5-11(16)12(17)6-10)18-21-15(22)14-7-13(19-20-14)9-2-3-9/h4-7,9H,2-3H2,1H3,(H,19,20)(H,21,22)/b18-8-

InChI Key

WFSZTMVFRCSDQX-LSCVHKIXSA-N

SMILES

CC(=NNC(=O)C1=NNC(=C1)C2CC2)C3=CC(=C(C=C3)Cl)Cl

solubility

not available

Origin of Product

United States

Biological Activity

(Z)-3-cyclopropyl-N'-(1-(3,4-dichlorophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has attracted attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound, characterized by its unique structural features, including a cyclopropyl group and a dichlorophenyl moiety, has shown promise in various therapeutic applications.

  • Molecular Formula : C15H18Cl2N4O
  • Molecular Weight : 341.2 g/mol
  • IUPAC Name : 5-cyclopropyl-N-[(Z)-1-(3,4-dichlorophenyl)ethylideneamino]pyrazolidine-3-carboxamide
  • InChI Key : USMFZSAHUKRHQQ-LSCVHKIXSA-N

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity : Studies have demonstrated that compounds similar to (Z)-3-cyclopropyl-N'-(1-(3,4-dichlorophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide possess significant antibacterial and antifungal properties. For instance, derivatives have been evaluated against various pathogens, showing notable efficacy in inhibiting growth.
  • Anticancer Potential : Pyrazole derivatives are also being investigated for their anticancer properties. Some studies suggest that they can inhibit key cancer-related pathways and enzymes, such as BRAF(V600E) and EGFR, which are critical in tumor progression .
  • Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory responses, which could be beneficial in treating conditions characterized by excessive inflammation .

The precise mechanism of action for (Z)-3-cyclopropyl-N'-(1-(3,4-dichlorophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in various biological pathways. This interaction may lead to modulation of enzyme activity or receptor signaling, resulting in the observed biological effects.

Research Findings and Case Studies

Several studies have explored the biological activities of pyrazole derivatives:

StudyFindings
Umesha et al. (2009)Demonstrated antimicrobial and antioxidant activities in synthesized pyrazole compounds using DPPH radical scavenging assays .
Qi et al. (2015)Investigated xanthine oxidase inhibitory activity among pyrazole-based derivatives; some showed moderate inhibition with IC50 values around 72 µM .
Recent InvestigationsHighlighted the potential of pyrazole derivatives as anti-inflammatory agents by inhibiting nitric oxide production in response to endotoxins .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of the target compound can be compared to closely related pyrazole-carbohydrazide derivatives, such as "(E)-N’-(2,4-dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide" (E-DPPC), synthesized and characterized in recent studies . Key points of comparison include:

Structural Differences

Feature Target Compound (Z-isomer) E-DPPC (E-isomer)
Pyrazole Substituents 3-cyclopropyl, 5-carbohydrazide 5-phenyl, 3-carbohydrazide
Aryl Group 3,4-dichlorophenyl ethylidene (Z) 2,4-dichlorobenzylidene (E)
Configuration Z-configuration at ethylidene bond E-configuration at benzylidene

The target compound’s cyclopropyl group at position 3 introduces steric and electronic effects distinct from the phenyl group at position 5 in E-DPPC. The Z-configuration likely results in a distinct spatial arrangement of the dichlorophenyl group relative to the hydrazide moiety, contrasting with the E-isomer’s geometry.

Computational Studies

E-DPPC underwent hybrid DFT calculations (B3LYP/6-311G** basis set) in gas and aqueous phases using solvation models (IEFPCM, SCRF) . These methods could be extended to the target compound to predict its electronic properties, dipole moments, and solvation effects. For instance, the cyclopropyl group’s ring strain and the Z-configuration may lead to differences in frontier molecular orbitals (HOMO-LUMO gaps) compared to E-DPPC’s planar phenyl group and E-configuration.

Hypothetical Functional Implications

  • Electronic Effects : The 3,4-dichloro substitution could enhance π-π stacking interactions compared to 2,4-dichloro isomers.
  • Solubility : The polar hydrazide moiety in both compounds may improve aqueous solubility, but the Z-configuration’s spatial demands might reduce it relative to E-isomers.

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